Cas no 392303-18-3 (N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide)

N-(5-{(3-Fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with a 3-fluorobenzylthio moiety and a pivalamide group. Its structural design confers potential stability and reactivity, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the thiadiazole scaffold may contribute to bioactivity. The tert-butyl-derived amide group further improves steric hindrance, potentially influencing binding selectivity. This compound is of interest for exploratory studies in drug discovery, particularly in the development of enzyme inhibitors or bioactive agents targeting specific pathways. Its synthesis and characterization are typically verified via NMR, HPLC, and mass spectrometry.
N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide structure
392303-18-3 structure
Product Name:N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide
CAS No:392303-18-3
MF:C14H16FN3OS2
MW:325.424743652344
CID:6553750
Update Time:2025-05-20

N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide
    • N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
    • Propanamide, N-[5-[[(3-fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-
    • Inchi: 1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,17,19)
    • InChI Key: DLGJPVGBRQIVMQ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC2=CC=CC(F)=C2)S1)(=O)C(C)(C)C

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • pka: 9.23±0.50(Predicted)

N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide Pricemore >>

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Additional information on N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

Professional Introduction to N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide (CAS No. 392303-18-3)

N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 392303-18-3, belongs to a class of molecules known for their potential applications in drug development. The presence of a thiadiazole core and a fluorophenylmethylsulfanyl group makes it a particularly intriguing subject for further investigation.

The thiadiazole scaffold is a well-known heterocyclic structure that has been extensively studied for its biological activity. Thiadiazoles are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. The specific modification of the thiadiazole ring with a fluorophenylmethylsulfanyl group introduces additional functional diversity, which can influence the compound's interactions with biological targets. This modification is particularly significant because fluorine atoms are often used in medicinal chemistry to enhance metabolic stability and binding affinity.

Recent research has highlighted the importance of N-substituted thiadiazoles in the development of novel therapeutic agents. The compound in question, N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide, has been investigated for its potential role in modulating various biological pathways. Studies have shown that this compound can interact with multiple targets, including enzymes and receptors involved in cellular signaling. The dimethylpropanamide moiety at the N-terminal position is believed to contribute to the compound's solubility and bioavailability, making it a promising candidate for further development.

In the context of modern drug discovery, the synthesis and characterization of such complex molecules are crucial steps. The fluorophenylmethylsulfanyl group is particularly noteworthy as it can influence both the electronic properties and steric environment of the molecule. This feature makes it an attractive moiety for designing molecules with enhanced binding affinity and selectivity. The thiadiazole core, on the other hand, provides a stable framework that can be further modified to tailor specific biological activities.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Current research suggests that thiadiazole derivatives may play a significant role in treating conditions such as cancer, infectious diseases, and neurodegenerative disorders. The unique combination of structural features in N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide positions it as a valuable tool for exploring new therapeutic strategies. The fluorine atom in the molecule is particularly important as it can enhance the compound's interaction with biological targets by increasing its metabolic stability and lipophilicity.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to introduce the various functional groups while maintaining the integrity of the core structure. The use of catalysts and protecting groups is essential to achieve the desired molecular architecture without unintended side reactions. Once synthesized, extensive characterization is performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity.

Evaluation of the biological activity of N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide involves both in vitro and in vivo studies. In vitro assays are used to assess interactions with specific enzymes or receptors, while in vivo studies provide insights into how the compound behaves within an organism. These studies are crucial for understanding the potential therapeutic effects and identifying any adverse reactions. The thiadiazole derivative has shown promise in preliminary studies, particularly in terms of its ability to modulate inflammatory pathways.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets before conducting expensive wet lab experiments. These predictions are based on detailed understanding of molecular structures and interactions at an atomic level. The use of high-performance computing has enabled more accurate simulations, leading to faster identification of lead compounds.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this field rapidly. The development of new synthetic methodologies will also be crucial for producing larger quantities of this compound for preclinical and clinical studies.

In conclusion, N-(5-{(3-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide (CAS No. 392303-18-3) represents an exciting advancement in pharmaceutical research due to its complex structure and potential therapeutic applications. Its unique combination of functional groups makes it a valuable candidate for further investigation into treating various diseases. As research continues to uncover new insights into its properties and mechanisms of action,this compound holds great promise for improving human health through innovative drug development strategies.

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